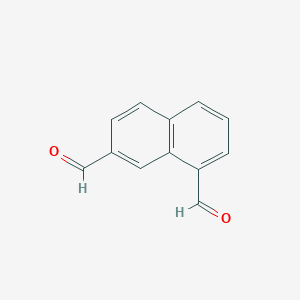

Naphthalene-1,7-dicarbaldehyde

Description

Contextualization within Polycyclic Aromatic Hydrocarbon Dialdehydes

Polycyclic aromatic hydrocarbons are a class of organic compounds composed of multiple fused aromatic rings. worldscientific.com Naphthalene (B1677914), with its two fused benzene (B151609) rings, is the most basic structural unit in this family. worldscientific.comnowgonggirlscollege.co.in The introduction of functional groups, such as aldehydes, onto the PAH core dramatically influences its chemical properties and reactivity.

Naphthalene itself is more reactive towards electrophilic substitution reactions than benzene. nowgonggirlscollege.co.in The presence of two electron-withdrawing aldehyde groups, as in Naphthalene-1,7-dicarbaldehyde, further modifies the electronic properties of the aromatic system, enhancing its electrophilicity and making it susceptible to nucleophilic attack. scbt.com

The specific arrangement of the aldehyde groups on the naphthalene skeleton is crucial. Different isomers of naphthalene dicarbaldehyde exhibit distinct chemical behaviors and are utilized in various applications. For instance, Naphthalene-1,4-dicarbaldehyde is a known precursor in the manufacturing of dyes and polymers forecastchemicals.com, while Naphthalene-2,3-dicarbaldehyde is employed as a derivatization reagent for the fluorescent detection of amino acids. pickeringlabs.com The unique 1,7-substitution pattern of this compound provides a specific geometry that distinguishes it from its more commonly studied isomers like the 1,4-, 1,5-, 1,8-, and 2,3-dicarbaldehydes. chemsrc.comchemicalbook.comcymitquimica.comchemicalbook.com This distinct spatial arrangement of reactive aldehyde groups makes it a specific building block for the synthesis of complex molecular architectures that cannot be accessed from other isomers.

Scope and Significance of this compound in Contemporary Chemical Sciences

While direct research applications of this compound are not as extensively documented as its other isomers, its significance lies in its potential as a specialized chemical intermediate. Its availability, often on a "synthesis on demand" basis, points to its use in targeted, high-value chemical synthesis. synchem.de

A key area where the 1,7-naphthalene dialdehyde (B1249045) scaffold is of high importance is in the synthesis of novel porphyrinoids. Porphyrins and their analogues are vital in fields ranging from materials science to medicine. rsc.org Specifically, a class of porphyrin-like compounds called naphthiporphyrins, where a naphthalene unit is incorporated into the macrocyclic core, has attracted considerable interest. It has been proposed that incorporating a naphthalene ring could enhance the aromatic properties of the macrocycle compared to analogous benzene-containing structures (benziporphyrins). acs.org

Research has demonstrated the successful synthesis of 1,7-naphthiporphyrin, a novel porphyrinoid with a unique 1,7-naphthalene linkage. acs.org The synthesis of this complex macrocycle was achieved through a condensation reaction involving a naphthalene-based dialdehyde derivative, highlighting the strategic importance of the 1,7-disubstitution pattern for creating this specific molecular topology. acs.org This work underscores the potential of this compound as a precursor for developing new functional macrocycles with tailored electronic and photophysical properties.

Furthermore, theoretical studies on related structures, such as 1,8-dihydroxynaphthalene-2,7-dicarbaldehyde, which investigate complex photochemical processes like excited-state intramolecular proton transfer, indicate a broader academic interest in the fundamental chemistry of multi-substituted naphthalene systems. acs.org The dual aldehyde functionality allows for versatile reactivity in condensation and polymerization reactions, making this compound a valuable, albeit specialized, building block in the toolbox of synthetic organic chemistry. scbt.com

Compound Data Tables

Table 1: Chemical Identification of this compound

| Identifier | Value |

|---|---|

| IUPAC Name | This compound nih.gov |

| CAS Number | 102877-83-8 nih.gov |

| Molecular Formula | C₁₂H₈O₂ nih.gov |

| Molecular Weight | 184.19 g/mol nih.gov |

| SMILES | C1=CC2=C(C=C(C=C2)C=O)C(=C1)C=O nih.gov |

| InChI Key | OLSDXRNBPWAEDJ-UHFFFAOYSA-N nih.gov |

Table 2: Mentioned Chemical Compounds

| Compound Name | CAS Number |

|---|---|

| Naphthalene | 91-20-3 chemsrc.com |

| Naphthalene-1,4-dicarbaldehyde | 38153-01-4 cymitquimica.com |

| Naphthalene-1,5-dicarboxaldehyde | 7141-15-3 chemicalbook.com |

| This compound | 102877-83-8 nih.gov |

| Naphthalene-1,8-dicarboxaldehyde | 17216-14-7 chemsrc.com |

| Naphthalene-2,3-dicarboxaldehyde | 7149-49-7 scbt.com |

| 1,8-dihydroxynaphthalene-2,7-dicarbaldehyde | Not Available |

| Benzene | 71-43-2 |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

naphthalene-1,7-dicarbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8O2/c13-7-9-4-5-10-2-1-3-11(8-14)12(10)6-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLSDXRNBPWAEDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)C=O)C(=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70555552 | |

| Record name | Naphthalene-1,7-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70555552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102877-83-8 | |

| Record name | 1,7-Naphthalenedicarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102877-83-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naphthalene-1,7-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70555552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Naphthalene 1,7 Dicarbaldehyde

Established Synthetic Routes and Reaction Pathways

Traditional synthetic routes to naphthalene-1,7-dicarbaldehyde primarily rely on the functionalization of pre-existing naphthalene (B1677914) frameworks. These methods include direct formylation, oxidation of corresponding di-methyl or di-alcohol precursors, and palladium-catalyzed carbonylation reactions.

Direct Formylation Strategies

Direct formylation of the naphthalene ring is a common method for introducing aldehyde functionalities. The Vilsmeier-Haack and Rieche formylation reactions are two prominent examples of such strategies.

The Vilsmeier-Haack reaction involves the use of a Vilsmeier reagent, typically generated from a substituted amide like N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl₃), to formylate electron-rich aromatic rings. mdpi.comthieme-connect.de For naphthalene, the reaction proceeds via electrophilic aromatic substitution. The regioselectivity of the Vilsmeier-Haack reaction on unsubstituted naphthalene typically favors the 1-position. Achieving 1,7-disubstitution is challenging and often results in a mixture of isomers, necessitating efficient purification methods. The reaction conditions, such as temperature and the stoichiometry of the reagents, are critical in controlling the extent of formylation and the product distribution. mdpi.com

The Rieche formylation offers an alternative pathway, employing dichloromethyl methyl ether as the formylating agent with a Lewis acid catalyst, commonly titanium tetrachloride (TiCl₄). oup.comwikipedia.org This method is also applicable to electron-rich aromatic compounds. wikipedia.org Similar to the Vilsmeier-Haack reaction, controlling the regioselectivity to favor the 1,7-isomer on an unsubstituted naphthalene ring is a significant hurdle. The reaction with 2,7-dimethoxynaphthalene (B1218487) has been shown to yield a dicarbaldehyde, suggesting that appropriate substitution on the naphthalene ring can direct the formylation to the desired positions. oup.com

| Formylation Method | Reagents | General Conditions | Key Considerations for 1,7-Substitution |

| Vilsmeier-Haack | DMF, POCl₃ | Typically low to moderate temperatures, followed by aqueous workup. | Low yields and formation of isomeric mixtures are common for unsubstituted naphthalene. Substituted naphthalenes may offer better regioselectivity. mdpi.com |

| Rieche Formylation | Dichloromethyl methyl ether, TiCl₄ | Inert solvent, acidic workup. | Electron-donating groups on the naphthalene ring can influence the position of formylation. oup.comwikipedia.org |

Oxidation of Precursor Naphthalene-1,7-dimethanol Derivatives

A more controlled approach to obtaining this compound is through the oxidation of naphthalene-1,7-dimethanol. This method separates the challenge of regiocontrol from the introduction of the aldehyde functionality. The synthesis first focuses on obtaining the 1,7-disubstituted precursor, which is then oxidized.

The precursor, naphthalene-1,7-dimethanol, can be synthesized from 1,7-dimethylnaphthalene (B47104). The oxidation of the methyl groups to alcohols can be achieved through various methods, though this transformation can be challenging to stop at the alcohol stage without further oxidation to the carboxylic acid.

Once naphthalene-1,7-dimethanol is obtained, it can be oxidized to the corresponding dicarbaldehyde using a variety of mild oxidizing agents to prevent over-oxidation to naphthalene-1,7-dicarboxylic acid. Reagents such as pyridinium (B92312) chlorochromate (PCC) or manganese dioxide (MnO₂) are commonly employed for the oxidation of benzylic alcohols to aldehydes.

| Oxidizing Agent | Typical Reaction Conditions | Advantages | Potential Drawbacks |

| Pyridinium Chlorochromate (PCC) | Anhydrous dichloromethane (B109758) (DCM) as solvent, room temperature. | High selectivity for aldehydes, mild reaction conditions. | Toxicity and disposal of chromium reagents. |

| Manganese Dioxide (MnO₂) | Suspension in an organic solvent (e.g., chloroform, dichloromethane), reflux. | Selectively oxidizes benzylic and allylic alcohols. | Requires a large excess of the reagent, reaction times can be long. |

The synthesis of the related naphthalene-2,6-dicarboxylic acid from 2,6-dimethylnaphthalene (B47086) via a liquid-phase oxidation with a cobalt-manganese-bromine catalyst system is a well-established industrial process, highlighting the potential for large-scale production of naphthalene dicarboxylic acids from their dimethyl precursors. google.comgoogle.com A similar strategy could conceptually be applied to the 1,7-isomer.

Palladium-Catalyzed Carbonylation Approaches

Palladium-catalyzed carbonylation reactions represent a powerful tool for the synthesis of carbonyl compounds, including aldehydes. liv.ac.ukmdpi.comunipr.it This approach would typically involve the reaction of a 1,7-dihalonaphthalene (e.g., 1,7-dibromonaphthalene (B1609875) or 1,7-diiodonaphthalene) with carbon monoxide and a reducing agent in the presence of a palladium catalyst.

The general mechanism involves the oxidative addition of the aryl halide to a low-valent palladium species, followed by the insertion of carbon monoxide into the palladium-carbon bond to form a palladium-acyl complex. Subsequent reductive elimination yields the aldehyde. The synthesis of symmetrical diaryl ketones via palladium-catalyzed oxidative carbonylation of aryl boronic acids has also been reported, suggesting the versatility of this catalytic system. liv.ac.uk While specific examples for the synthesis of this compound via this method are not prevalent in the literature, the principles are well-established for other aromatic systems. mdpi.com

Novel and Green Synthetic Approaches

In recent years, there has been a growing interest in developing more sustainable and environmentally friendly synthetic methods. For the synthesis of this compound, photochemical and biocatalytic approaches are emerging as promising, albeit less developed, alternatives.

Photochemical Syntheses

Photochemical reactions offer a unique way to activate molecules and drive reactions that are often difficult to achieve through thermal methods. The photo-oxidation of naphthalene and its derivatives has been studied, primarily in the context of atmospheric chemistry and the formation of secondary organic aerosols. acs.org These studies have shown that the gas-phase reaction of naphthalene with OH radicals can lead to the formation of ring-opened dicarbonyl products. acs.org

While direct photochemical formylation of naphthalene to yield specific isomers like the 1,7-dicarbaldehyde is not a well-established method, photo-induced hydrogen atom transfer (HAT) processes are being explored for C-H functionalization, including formylation. acs.orgacs.org The selective functionalization of naphthalene-fused propellanes via electrophilic formylation has been reported, demonstrating the potential of directing groups and substrate geometry to control the position of functionalization. beilstein-archives.org The development of photocatalysts that can selectively activate the C-H bonds at the 1 and 7 positions of naphthalene could lead to a more direct and greener synthesis of the target dicarbaldehyde.

Biocatalytic Transformations

Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild, environmentally benign conditions. The enzymatic synthesis of aromatic polymers and the modification of naphthalene derivatives are areas of active research. core.ac.ukembrapa.br

Mechanochemical Synthesis of this compound Not Documented in Scientific Literature

A thorough review of available scientific literature and chemical databases reveals no specific published methods for the mechanochemical synthesis of this compound. While mechanochemistry, a branch of chemistry that utilizes mechanical force to induce chemical reactions, has been successfully applied to the synthesis of other naphthalene dicarbaldehyde isomers, such as naphthalene-2,3-dicarboxaldehyde, this solvent-free approach has not been reported for the 1,7-isomer.

Mechanochemical methods, often employing ball milling, are gaining prominence as a green chemistry alternative to traditional solvent-based synthesis. These techniques can lead to higher yields, reduced reaction times, and access to novel chemical structures. For instance, the mechanochemical oxidation of 2,3-bis(hydroxymethyl)naphthalene (B141878) has been shown to produce naphthalene-2,3-dicarboxaldehyde in high yield. However, similar studies involving the corresponding precursors to this compound, such as 1,7-bis(hydroxymethyl)naphthalene or the direct mechanochemical oxidation of 1,7-dimethylnaphthalene, are absent from the current body of scientific research.

General synthetic routes to various naphthalene dicarboxylic acids and their derivatives often involve the oxidation of the corresponding dimethylnaphthalenes. While these solution-based methods are established, their adaptation to a solvent-free, mechanochemical process for the specific synthesis of this compound has not been described.

Consequently, due to the absence of research findings, no data on reaction conditions, yields, or other relevant parameters for the mechanochemical synthesis of this compound can be provided. Further research would be necessary to explore the feasibility of applying mechanochemical techniques to produce this specific compound.

Reactivity and Derivatization Chemistry of Naphthalene 1,7 Dicarbaldehyde

Condensation Reactions with Amines and Diamines

The aldehyde groups of naphthalene-1,7-dicarbaldehyde are electrophilic sites susceptible to nucleophilic attack by primary and secondary amines. These condensation reactions are fundamental to forming new carbon-nitrogen bonds, leading to a variety of imine-based structures.

Formation of Imine-Linked Structures

The reaction between an aldehyde and a primary amine is a classic method for forming an imine or Schiff base, characterized by a carbon-nitrogen double bond (C=N). In the case of this compound, its two aldehyde groups can react with two equivalents of a primary amine to form a di-imine. This reaction typically proceeds via the initial formation of a hemiaminal intermediate, which then dehydrates to yield the stable imine product. sci-hub.se The process is often catalyzed by acid or base. sci-hub.se

The formation of these imine linkages is a key step in the synthesis of more complex structures, including covalent organic frameworks (COFs) and macrocycles, where the reversible nature of the imine bond under certain conditions allows for "error-checking" and the formation of thermodynamically stable, ordered products.

Preparation of Schiff Base Derivatives

Schiff bases are a class of imines where the nitrogen atom is connected to an aryl or alkyl group, but not hydrogen. The reaction of this compound with primary amines leads to the formation of bis-Schiff base derivatives. These reactions are typically carried out by refluxing the dialdehyde (B1249045) and the amine in a suitable solvent like ethanol (B145695) or methanol. uc.ptsci-hub.se

While specific studies on the simple Schiff base derivatives of this compound are not extensively documented in dedicated reports, the reactivity is analogous to other aromatic dialdehydes. For instance, the condensation of terephthaldehyde or isophthaldehyde with various anilines is a well-established method for creating bis-Schiff bases. A notable related example involves the condensation of diamines with dialdehydes to form macrocyclic Schiff bases, which exist in equilibrium with oligomeric and polymeric forms. uc.pt In a closely related naphthalene (B1677914) system, a [3+3] Schiff base macrocycle was prepared from 2,7-dihydroxynaphthalene-1,8-dicarbaldehyde and 1,2-diaminocyclohexane, which unexpectedly exists in its keto-enamine tautomeric form. acs.org

Table 1: Examples of Schiff Base Formation with Dialdehydes This table presents generalized reactions for Schiff base formation, as specific examples for this compound are not readily available in the literature.

| Aldehyde Reactant | Amine Reactant | Typical Product Type |

| Aromatic Dialdehyde | Primary Amine (2 eq.) | Bis-Schiff Base |

| Aromatic Dialdehyde | Diamine | Macrocycle / Polymer |

Cyclization Reactions

The bifunctional nature of this compound makes it a prime candidate for cyclization reactions, where it can react with complementary bifunctional or polyfunctional molecules to form large ring structures (macrocycles) or ring systems containing atoms other than carbon (heterocycles).

Macrocyclic Compound Synthesis

Macrocycles are large cyclic molecules that have garnered significant interest for their applications in host-guest chemistry, catalysis, and materials science. The synthesis of macrocycles using dialdehydes often involves a [n+n] condensation reaction with a diamine, where 'n' represents the number of monomer units. For example, a [2+2] condensation involves two molecules of the dialdehyde and two molecules of the diamine to form a tetrameric macrocycle. uc.pt

These reactions are typically performed under high-dilution conditions to favor the intramolecular (or pseudo-intramolecular) cyclization over intermolecular polymerization. The geometry of the this compound linker, with its specific angle and distance between the two aldehyde groups, plays a crucial role in directing the size and shape of the resulting macrocycle. While literature on naphthalene-based macrocycles exists, specific examples derived from the 1,7-dicarbaldehyde isomer are limited. However, syntheses using other isomers, such as those derived from 2,7-disubstituted naphthalenes, demonstrate the principle effectively. acs.orgrsc.org For example, a water-soluble naphthalene-based macrocycle was synthesized for host-guest studies, showcasing the utility of the naphthalene unit in forming molecular clips. rsc.org

Heterocycle Formation

This compound can also serve as a precursor for the synthesis of various heterocyclic compounds. The aldehyde groups can participate in reactions that build new rings containing heteroatoms like nitrogen, oxygen, or sulfur.

One powerful strategy involves reacting the dialdehyde with reagents that can bridge the two functional groups, leading to fused heterocyclic systems. For example, porphyrin-like heterocycles, known as naphthiporphyrins, have been synthesized. In one approach, a naphthalene dialdehyde derivative was converted into a bis-carbinol, which then underwent a [2+2] condensation with dipyrromethane to construct the larger heterocyclic macrocycle. acs.org This demonstrates how the dialdehyde can be a key starting material for complex, multi-ring heterocyclic systems. While this specific example did not use the 1,7-isomer, the synthetic strategy is applicable.

Wittig Reactions and Olefination Pathways

Olefination reactions, which convert carbonyl groups (C=O) into carbon-carbon double bonds (C=C), are a cornerstone of organic synthesis. The Wittig reaction and its variants, like the Horner-Wadsworth-Emmons (HWE) reaction, are primary methods for achieving this transformation.

The Wittig reaction employs a phosphorus ylide (a Wittig reagent) to react with an aldehyde or ketone. tcichemicals.com The reaction of this compound with two equivalents of a Wittig reagent would be expected to convert both aldehyde groups into alkene functionalities. This provides a direct route to 1,7-divinylnaphthalene derivatives. The stereochemistry of the resulting alkenes (E or Z) depends on the nature of the ylide (stabilized or non-stabilized) and the reaction conditions. A significant advantage of the Wittig reaction is that the position of the newly formed double bond is precisely controlled, which is not always the case with other methods like elimination reactions. nih.gov

The Horner-Wadsworth-Emmons (HWE) reaction is a popular modification that uses a phosphonate (B1237965) carbanion. It often offers advantages over the classical Wittig reaction, such as the easy removal of the phosphate (B84403) byproduct and typically a high selectivity for the (E)-alkene. nih.gov While specific, detailed studies of Wittig or HWE reactions on this compound are not prevalent, the reactivity is well-established for aromatic aldehydes. Commercial databases list the Wittig reaction as an applicable synthetic pathway for the closely related naphthalene-2,7-dicarbaldehyde. ambeed.com

Table 2: Common Olefination Reactions Applicable to Aldehydes

| Reaction Name | Reagent Type | Typical Product | Key Feature |

| Wittig Reaction | Phosphorus Ylide (Ph₃P=CHR) | Alkene | Precise double bond placement. |

| Horner-Wadsworth-Emmons | Phosphonate Carbanion | (E)-Alkene (usually) | Water-soluble byproduct, high E-selectivity. |

Reductive Transformations to Naphthalene-1,7-dimethanol

The reduction of the aldehyde functional groups in this compound yields the corresponding diol, Naphthalene-1,7-dimethanol. This transformation is a fundamental reaction in organic chemistry, converting the carbonyl groups into primary alcohols. This is typically achieved using common reducing agents.

Detailed research findings on the specific reduction of this compound are not extensively documented in publicly available literature. However, the reactivity can be inferred from studies on analogous naphthalene dicarbaldehyde isomers. For instance, aromatic aldehydes are readily reduced by hydride reagents. The typical reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reagent, often preferred for its selectivity for aldehydes and ketones, and can be used in protic solvents like ethanol or methanol.

The general reaction involves the nucleophilic attack of a hydride ion on the carbonyl carbon of each aldehyde group, followed by protonation of the resulting alkoxide intermediates to yield the diol.

Analogous Reductions of Naphthalene Dicarbaldehydes

While specific conditions for the 1,7-isomer are scarce, the reactions of other isomers provide insight into the expected reagents and conditions.

| Starting Material | Reagent(s) | Product | Notes |

| Aromatic Aldehydes | Sodium Borohydride (NaBH₄) | Primary Alcohols | A standard, mild method for reducing aldehydes. |

| Aromatic Aldehydes | Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohols | A more powerful reducing agent, requires anhydrous conditions. |

This table is based on general chemical principles of aldehyde reduction, as specific literature for this compound is not widely available.

Oxidative Transformations to Naphthalene-1,7-dicarboxylic Acid

The oxidation of this compound converts the two aldehyde groups into carboxylic acid functionalities, yielding Naphthalene-1,7-dicarboxylic acid. Aldehydes are particularly susceptible to oxidation. ucr.edu

Common laboratory-scale oxidizing agents for converting aromatic aldehydes to carboxylic acids include potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), and Tollens' reagent ([Ag(NH₃)₂]⁺). The choice of reagent depends on the presence of other sensitive functional groups in the molecule. For a robust aromatic system like naphthalene, stronger oxidizing agents are generally effective. numberanalytics.com Aromatic aldehydes that lack an alpha-hydrogen, such as this compound, can also undergo disproportionation in the presence of a strong base (Cannizzaro reaction), where one molecule is oxidized to a carboxylic acid and another is reduced to an alcohol. britannica.com

Industrially, naphthalenedicarboxylic acids are often synthesized via the oxidation of the corresponding dimethylnaphthalene precursors in the presence of metal catalysts, which is a different but related route to the same product class.

Analogous Oxidations of Aromatic Aldehydes

The following table illustrates common methods for the oxidation of aromatic aldehydes, which are applicable to this compound.

| Starting Material | Reagent(s) | Product | Reaction Type |

| Aromatic Aldehydes | Potassium Permanganate (KMnO₄) | Carboxylic Acids | Strong Oxidation |

| Aromatic Aldehydes | Jones Reagent (CrO₃/H₂SO₄) | Carboxylic Acids | Strong Oxidation |

| Aromatic Aldehydes | Tollens' Reagent ([Ag(NH₃)₂]⁺) | Carboxylic Acids | Mild Oxidation |

| Aromatic Aldehydes (no α-H) | Concentrated NaOH | Alcohol + Carboxylic Acid | Cannizzaro Reaction britannica.com |

This table outlines general and well-established oxidation methods for aromatic aldehydes.

Functionalization for Specific Ligand Design

The dual functional groups of this compound and its oxidized derivative, Naphthalene-1,7-dicarboxylic acid, make them valuable building blocks (tectons) for designing complex molecules, particularly ligands for coordination chemistry.

The aldehyde groups are prime sites for forming Schiff bases (imines) through condensation reactions with primary amines. Reacting this compound with a diamine, for example, can lead to the formation of macrocyclic ligands capable of encapsulating metal ions. The resulting di-imine ligands are often conjugated and can confer interesting electronic and photophysical properties to their metal complexes. Naphthalene-2,3-dicarboxaldehyde, for instance, is a well-known fluorogenic reagent that reacts with primary amines to form highly fluorescent derivatives. acs.orgnih.gov

Furthermore, the derivative Naphthalene-1,7-dicarboxylic acid is an excellent candidate for constructing metal-organic frameworks (MOFs) and coordination polymers. researchgate.net The rigid naphthalene backbone provides structural integrity, while the two carboxylate groups can coordinate to metal centers in various modes, leading to the formation of one-, two-, or three-dimensional networks. researchgate.net The specific geometry of the 1,7-substitution pattern dictates the angle between the coordinating groups, influencing the topology of the resulting framework. Research on other naphthalenedicarboxylic acid isomers, such as the 1,4- and 2,6-isomers, has shown their utility in creating porous materials for gas storage and separation, as well as materials with interesting luminescent properties. researchgate.netcymitquimica.comsigmaaldrich.com

Strategies for Ligand Synthesis

The table below summarizes key derivatization strategies for creating ligands from naphthalene-based dicarbaldehydes and dicarboxylic acids.

| Precursor | Reagent Type | Ligand/Product Type | Application |

| This compound | Primary Amines/Diamines | Schiff Base Ligands (Di-imines) | Coordination Complexes, Fluorescent Probes acs.orgresearchgate.net |

| Naphthalene-1,7-dicarboxylic acid | Metal Ions/Clusters | Metal-Organic Frameworks (MOFs) | Gas Storage, Catalysis, Luminescence researchgate.netresearchgate.netacs.org |

This table highlights established functionalization pathways for aromatic dialdehydes and dicarboxylic acids in ligand design.

Application of Naphthalene 1,7 Dicarbaldehyde in Covalent Organic Frameworks Cofs Research

Naphthalene-1,7-dicarbaldehyde as a Versatile Organic Linker

The utility of this compound as an organic linker stems from its specific molecular geometry and the reactivity of its two aldehyde groups. These characteristics allow it to connect with various complementary monomers to form extended, crystalline networks. The naphthalene (B1677914) core imparts thermal and chemical stability to the resulting frameworks, a desirable trait for many applications.

Two-dimensional (2D) COFs are layered materials with strong covalent bonds within each layer and weaker, non-covalent interactions between layers. The synthesis of 2D COFs using this compound typically involves a condensation reaction with planar, multifunctional amines. rsc.orgacs.org For instance, reacting this compound with an appropriate amine linker under solvothermal conditions can yield crystalline 2D sheets. rsc.orgrsc.org The choice of the amine comonomer is crucial in dictating the pore size, topology, and electronic properties of the resulting 2D COF. rsc.orgacs.org The planarity of the naphthalene unit helps to promote the formation of extended π-conjugated systems within the 2D layers, which is advantageous for applications in electronics and photocatalysis. acs.org

A notable example involves the Schiff-base condensation of Naphthalene-2,6-dicarbaldehyde with 4,4′,4″,4‴-(pyrene-1,3,6,8-tetrayl)tetraaniline to create Py-N-COF. acs.org This highlights the general strategy of combining aldehyde-functionalized naphthalene derivatives with multi-topic amines to generate 2D COF structures. acs.org The synthesis often takes place under solvothermal conditions, where the reactants are heated in a high-boiling point solvent, sometimes with an acid catalyst, to facilitate the reversible imine bond formation and allow for error correction, leading to a more crystalline material. rsc.orgrsc.org

| COF Name | Naphthalene-based Aldehyde | Amine Linker | Resulting Linkage | Key Feature |

|---|---|---|---|---|

| Py-N-COF | Naphthalene-2,6-dicarbaldehyde | 4,4′,4″,4‴-(pyrene-1,3,6,8-tetrayl)tetraaniline | Imine | Photocatalytic activity acs.org |

| TAPT-2,3-NA(OH)2 COF | 2,3-dihydroxynaphthalene-1,4-dicarbaldehyde (B34723) | 1,3,5-tris-(4-aminophenyl)triazine | Imine | Redox-active for supercapacitors nih.gov |

| TAPT-2,6-NA(OH)2 COF | 2,6-dihydroxynaphthalene-1,5-dicarbaldehyde | 1,3,5-tris-(4-aminophenyl)triazine | Imine | High surface area for energy applications nih.gov |

The construction of three-dimensional (3D) COFs requires the use of non-planar, multi-topic building blocks to create a network that extends in all three dimensions. rice.edu While this compound itself is planar, it can be incorporated into 3D frameworks by reacting it with a three-dimensional linker molecule. rsc.orgrice.edu The first 3D COFs were reported in 2007, and since then, various strategies have been developed to expand their structural diversity. rsc.org

One approach involves the use of tetrahedral or other non-planar amine monomers that, upon condensation with a linear or bent dialdehyde (B1249045) like a naphthalene dicarbaldehyde derivative, can generate a 3D topology. rice.edu The resulting 3D COFs often exhibit high porosity and large surface areas, making them suitable for gas storage and separation applications. rice.edu A significant challenge in 3D COF synthesis is achieving high crystallinity due to the increased structural complexity. rice.edu However, the principles of dynamic covalent chemistry, which allow for the breaking and reforming of bonds, are key to obtaining ordered 3D structures. acs.org

Imine-based COFs are among the most studied classes of COFs due to their straightforward synthesis and relatively high chemical stability compared to early boronate ester-based COFs. tcichemicals.comslideshare.net These COFs are formed through the Schiff-base condensation reaction between an aldehyde and an amine. rsc.org this compound is an excellent candidate for forming imine-linked COFs. rsc.org

The synthesis typically involves heating the naphthalene dialdehyde and a multiamino-linker in a suitable solvent mixture, often with an acidic catalyst like acetic acid, to promote the reversible imine bond formation. nih.gov This reversibility allows for "error-checking" during the crystallization process, leading to more ordered and crystalline frameworks. The resulting imine (C=N) bond is a key structural feature, and its formation can be confirmed through various spectroscopic techniques. researchgate.net For example, a new imine-linked COF, IC-COF, was synthesized from 1,5-diaminonaphthalene and 2,4,6-tris(4-formylphenoxy)-1,3,5-triazine. nih.gov While not using this compound directly, this demonstrates the general principle of forming imine-linked COFs with naphthalene-containing building blocks. nih.gov

Beta-ketoenamine-linked COFs have gained significant attention due to their exceptional chemical stability, particularly in acidic and basic conditions. tcichemicals.com These COFs are typically synthesized from a trialdehyde, such as 1,3,5-triformylphloroglucinol (TFP), and a diamine. rsc.orgnih.gov The reaction proceeds through an initial imine formation followed by tautomerization to the more stable keto-enamine form. rsc.org

While the direct synthesis of a beta-ketoenamine COF using this compound as the primary aldehyde component is less common due to the typical requirement of a specific trialdehyde for the keto-enamine linkage formation, naphthalene moieties can be incorporated. rsc.org For instance, a diamine containing a naphthalene unit could be reacted with a suitable trialdehyde. Conversely, a naphthalene-based building block could be functionalized with the necessary groups to facilitate beta-ketoenamine linkage. The enhanced stability of these COFs makes them promising candidates for applications in harsh chemical environments, such as catalysis and pollutant adsorption. nih.gov

Structural Elucidation and Characterization of this compound-based COFs

The characterization of COFs is crucial to confirm their successful synthesis, determine their structure, and understand their properties. A combination of analytical techniques is typically employed.

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful, non-destructive technique for the structural elucidation of insoluble materials like COFs. researchgate.netpreprints.org It provides detailed information about the local chemical environment of atoms within the framework. preprints.orgmst.edu

For COFs derived from this compound, ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) NMR is particularly useful. researchgate.net It can confirm the formation of the desired covalent linkages, such as the imine bond in imine-based COFs. researchgate.net The ¹³C NMR spectrum of an imine-based COF will show a characteristic resonance signal for the imine carbon, typically in the range of 150-160 ppm. acs.orgresearchgate.net Furthermore, the signals corresponding to the aromatic carbons of the naphthalene core can be observed and compared to the precursor, providing evidence of the incorporation of the this compound unit into the COF structure. nih.gov The presence and positions of these peaks offer direct proof of the covalent network's formation and can also provide insights into the symmetry and packing of the framework. researchgate.net

| Linkage Type | Characteristic Carbon | Typical Chemical Shift (ppm) | Reference |

|---|---|---|---|

| Imine | C=N | ~150-163 | acs.orgresearchgate.net |

| Beta-Ketoenamine | C=C-NH | Varies, distinct from imine | nih.gov |

| Aromatic | C-H, C-C (Naphthalene) | ~100-140 | nih.gov |

Lack of Research on this compound in Covalent Organic Frameworks

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is no available research specifically detailing the application of This compound in the synthesis of Covalent Organic Frameworks (COFs). Consequently, an article focusing on its use in COF research, including X-ray diffraction analysis and post-synthetic modification, cannot be generated at this time due to the absence of foundational research findings.

While the chemical compound This compound is documented in chemical databases such as PubChem, with the molecular formula C12H8O2 and CAS number 102877-83-8, its utilization as a building block or "linker" in the construction of COFs has not been reported in the scientific literature. nih.gov

Research in the field of COFs has explored the use of other isomers of naphthalene dicarbaldehyde. For instance, studies have been published on COFs synthesized from:

2,6-Dihydroxynaphthalene-1,5-dicarbaldehyde researchgate.net

2,3-Dihydroxynaphthalene-1,4-dicarbaldehyde nih.gov

Naphthalene-2,6-dicarbaldehyde cam.ac.uk

These studies provide detailed insights into the synthesis, structural characterization, and functionalization of the resulting COFs. However, the specific positional arrangement of the aldehyde groups in This compound presents a unique geometry that has not yet been explored in the context of COF synthesis according to available scientific records.

The development of functional COFs is a rapidly advancing area of materials science, with researchers continuously exploring new molecular building blocks to create frameworks with tailored properties. acs.org The principles of post-synthetic modification are also well-established, allowing for the functionalization of pre-constructed COF architectures to enhance their properties for various applications. rsc.org However, the application of these principles is contingent on the initial successful synthesis of a COF, which has not been documented for This compound .

Therefore, until research is conducted and published on the use of This compound in COF chemistry, a detailed scientific article as requested cannot be compiled.

Naphthalene 1,7 Dicarbaldehyde in Metal Organic Frameworks Mofs and Coordination Polymers

Naphthalene-1,7-dicarbaldehyde as a Ligand for Metal Centers

There is no available scientific literature detailing the use of this compound as a ligand for metal centers in the context of creating metal-organic frameworks or coordination polymers. Research in this area typically involves the study of how the ligand's functional groups coordinate with metal ions, the resulting coordination geometry, and the stability of the metal-ligand bonds. Without experimental or theoretical studies on this compound, any description of its behavior as a ligand would be purely speculative.

Design and Synthesis of this compound-based Coordination Polymers

The design and synthesis of coordination polymers are intricate processes that depend on the specific chemical properties of the chosen ligand and metal precursors. This includes selecting appropriate solvents, reaction temperatures, and molar ratios to control the dimensionality and topology of the resulting framework. As there are no published reports on the synthesis of coordination polymers using this compound, no detailed research findings or established synthetic protocols can be presented.

Role in Porous Materials Design and Characterization

The potential of a ligand to form porous materials is a key area of investigation in MOF chemistry. The size, shape, and rigidity of the organic linker are critical factors that determine the porosity, surface area, and ultimately, the application of the resulting material in areas such as gas storage, separation, and catalysis. The characterization of such materials involves techniques like X-ray diffraction, gas adsorption analysis, and thermal stability studies. In the absence of any synthesized MOFs or coordination polymers from this compound, there is no data to create interactive data tables or discuss its role in the design and characterization of porous materials.

Supramolecular Chemistry Involving Naphthalene 1,7 Dicarbaldehyde

Self-Assembly Strategies

Self-assembly is a process where molecules spontaneously organize into ordered structures through non-covalent interactions. For naphthalene-1,7-dicarbaldehyde, several strategies can be envisioned. The aldehyde groups can participate in hydrogen bonding, a key driving force in the self-assembly of many organic molecules.

Derivatives of naphthalene (B1677914), particularly naphthalene diimides (NDIs), are well-known for their ability to form self-assembled nanostructures such as nanowires, nanoflowers, and nanosheets, driven by strong π-π stacking interactions. It is plausible that this compound could also leverage π-π stacking between the naphthalene cores to form ordered aggregates. The specific substitution pattern of the 1,7-dicarbaldehyde isomer would influence the geometry of these stacks.

Furthermore, the aldehyde functionalities can be chemically modified to introduce other interaction sites, such as carboxylic acids or amides, which are known to promote robust self-assembly through strong and directional hydrogen bonds. For instance, carboxylic acid-functionalized naphthalene diimides have been shown to aggregate due to the synergistic effects of hydrogen bonding and π-stacking.

Host-Guest Chemistry Systems

Host-guest chemistry involves the formation of a complex between a larger "host" molecule and a smaller "guest" molecule. The π-rich aromatic surface of the naphthalene core in this compound makes it a potential candidate for acting as a host for electron-deficient guest molecules through π-π interactions.

Naphthalene-based macrocycles and cages have demonstrated strong binding to various guest molecules. For example, a "naphthocage" has shown very strong binding to aromatic dicationic guests, with intercalation of the guest between two naphthalene walls being mediated by C-H···π and cation···π interactions. While this compound is not a pre-organized macrocycle, its derivatives could be used as building blocks for the synthesis of larger host structures. The aldehyde groups provide convenient handles for covalently linking multiple naphthalene units to create a cavity suitable for guest binding.

The table below summarizes the types of interactions that could be involved in host-guest systems with this compound derivatives and the potential types of guests.

| Interaction Type | Potential Guest Molecules |

| π-π Stacking | Electron-deficient aromatic compounds |

| Cation-π Interactions | Organic cations |

| Hydrogen Bonding | Molecules with hydrogen bond donor groups |

| van der Waals Forces | Small organic molecules |

Directed Self-Assembly of this compound Derivatives

Directed self-assembly allows for the precise control over the formation of supramolecular structures. For derivatives of this compound, this can be achieved by introducing specific functional groups that guide the assembly process through well-defined non-covalent interactions.

Hydrogen bonding is a powerful tool for directing the self-assembly of naphthalene-based systems. By converting the aldehyde groups to functionalities capable of forming strong and directional hydrogen bonds, such as amides or ureas, it would be possible to program the assembly into specific architectures like fibrillar gels, nanotubes, or vesicles. Research on naphthalene-diimide derivatives has shown that H-bonding can be a versatile tool to dictate self-assembly.

Another strategy for directed self-assembly involves the use of coordination chemistry. The aldehyde groups can be reacted to form Schiff bases with amines, and if these amines also contain coordinating sites (like pyridine), the resulting ligands can be used to form metallosupramolecular structures with well-defined geometries.

Non-Covalent Interactions in Supramolecular Architectures

The formation and stability of any supramolecular architecture are governed by a delicate balance of various non-covalent interactions. For systems involving this compound, several types of interactions would be at play.

π-π Interactions: The aromatic naphthalene core is electron-rich and can engage in π-π stacking interactions with other aromatic systems. The strength and geometry of these interactions would be influenced by the substitution pattern and the electronic nature of any attached functional groups.

Hydrogen Bonding: The aldehyde groups themselves are hydrogen bond acceptors. Chemical modification of these groups can introduce strong hydrogen bond donors and acceptors, making hydrogen bonding a primary driving force for self-assembly.

C-H···π Interactions: The hydrogen atoms on the naphthalene ring and any aliphatic side chains can interact with the π-system of adjacent molecules, further stabilizing the supramolecular structure.

Theoretical and experimental studies on related peri-substituted naphthalene complexes have highlighted the importance of various non-covalent interactions, including Naph−H⋅⋅⋅π and π⋅⋅⋅π contacts, in determining the solid-state packing. A thorough understanding of these interactions is crucial for the rational design of functional supramolecular materials based on this compound.

Photophysical Properties and Spectroscopic Investigations of Naphthalene 1,7 Dicarbaldehyde and Its Derivatives

Fluorescence Characteristics and Emission Behavior

The fluorescence properties of naphthaldehyde compounds are highly sensitive to their molecular structure and environment. Generally, simple naphthaldehydes, such as 1- and 2-naphthaldehyde, are reported to be non-fluorescent in non-polar solvents at room temperature. oup.com However, fluorescence can be induced or enhanced through several mechanisms, including the formation of hydrogen bonds with protic solvents like ethanol (B145695). oup.com This suggests that the aldehyde groups in Naphthalene-1,7-dicarbaldehyde could interact with solvent molecules, potentially opening up radiative decay pathways and leading to observable fluorescence.

Derivatization of the naphthaldehyde core is another key factor influencing its emission behavior. For instance, the introduction of electron-donating groups, such as amino or hydroxyl substituents, into the naphthalene (B1677914) ring system is a common strategy to produce highly fluorescent molecules. nih.gov These derivatives often exhibit strong fluorescence with high quantum yields and photostability, making them suitable for applications as fluorescent probes. nih.gov The photophysical properties of naphthalene derivatives are also significantly influenced by their substitution patterns. Positional isomers of naphthalene-based compounds can exhibit remarkably different fluorescence behaviors, such as aggregation-induced emission (AIE) versus aggregation-caused quenching (ACQ), depending on the planarity and packing of the molecules. researchgate.net

Furthermore, the formation of excimers (excited-state dimers) is a characteristic feature of many naphthalene derivatives, particularly in concentrated solutions or when two naphthalene moieties are held in proximity by a flexible linker. core.ac.uk This phenomenon leads to a new, red-shifted emission band corresponding to the excimer, in addition to the monomer emission. core.ac.uk Given the presence of two aldehyde groups, this compound could potentially engage in intermolecular interactions that influence its emission characteristics in the solid state or at high concentrations.

Excited-State Intramolecular Proton Transfer (ESIPT) Phenomena

Excited-State Intramolecular Proton Transfer (ESIPT) is a photophysical process where a proton is transferred within a molecule in its excited state. This phenomenon is a cornerstone in the design of fluorescent probes and organic light-emitting diodes due to the large Stokes shift observed between absorption and emission. While no direct experimental evidence of ESIPT in this compound is available, theoretical studies on the closely related derivative, 1,8-dihydroxynaphthalene-2,7-dicarbaldehyde (DHDA) , provide significant insights into this process. emu.edu.tr

In nonpolar solvents, DHDA exists as an equilibrium of two isomers with double intramolecular hydrogen bonds. emu.edu.tr Computational studies reveal that upon photoexcitation, one of these isomers undergoes a stepwise double ESIPT. emu.edu.tr The process involves the transfer of the first proton, leading to a singly proton-transferred tautomer, followed by the transfer of the second proton to form a doubly proton-transferred tautomer. emu.edu.tr Each of these tautomers is emissive, resulting in a dual fluorescence phenomenon. emu.edu.tr

Theoretical simulations using Time-Dependent Density Functional Theory (TD-DFT) have elucidated the timescales of these proton transfer events. The first proton transfer is an ultrafast process, occurring on the femtosecond timescale, followed by the second proton transfer. nih.govnih.gov The stability of the resulting tautomers in the excited state is crucial for the observation of dual emission. nih.gov

| Process | Description | Average Timescale | Emission Wavelength (in cyclohexane) |

|---|---|---|---|

| Single Proton Transfer | Transfer of the first proton in the excited state. | ~54 fs | ~500 nm |

| Double Proton Transfer | Transfer of the second proton, following the first. | ~151 fs (for the second step) | ~660 nm |

Data sourced from theoretical studies on 1,8-dihydroxynaphthalene-2,7-dicarbaldehyde. emu.edu.trnih.gov

Solvatochromic Effects on Photoluminescence

Solvatochromism refers to the change in the color of a substance, and consequently its absorption or emission spectra, with a change in the polarity of the solvent. This effect is particularly pronounced in molecules where there is a significant change in the dipole moment upon electronic excitation. For many naphthalene derivatives, especially those with donor-acceptor character, a positive solvatochromism is observed, meaning the emission wavelength red-shifts as the solvent polarity increases. rsc.org

Studies on naphthalene-1,8-dicarboxylic acid derivatives have shown this positive solvatochromism, which is attributed to an intramolecular charge transfer (ICT) excited state. rsc.org The aldehyde groups in this compound are electron-withdrawing and could participate in forming a molecule with charge-transfer characteristics if paired with suitable electron-donating substituents. Even without additional substituents, the interaction of the aldehyde groups with polar solvent molecules can stabilize the excited state to a different extent than the ground state, leading to solvatochromic shifts.

The solvatochromic behavior of amino-substituted naphthalene dicarboxylates has been investigated, revealing a significant red shift in the emission maximum when moving from a non-polar solvent like DMF to a polar one like methanol. nih.gov This is indicative of a more polar excited state that is stabilized by polar solvents. nih.gov

| Solvent | Emission Maximum (λem) |

|---|---|

| DMF | 500 nm |

| MeOH | 526 nm |

Data for a related naphthalene derivative, H₂ANDC, illustrating the solvatochromic effect. nih.gov

Absorption Spectroscopy (UV-Vis) and Electronic Transitions

The UV-Vis absorption spectrum of a naphthalene derivative is characterized by electronic transitions within the aromatic system. For naphthaldehyde derivatives, the absorption spectra typically exhibit bands corresponding to π-π* transitions. The position and intensity of these bands are influenced by the substitution pattern on the naphthalene core. researchgate.netresearchgate.net

For instance, the UV-Vis spectrum of 1-naphthaldehyde (B104281) in dichloromethane (B109758) shows distinct absorption bands. researchgate.net The introduction of different substituents can lead to a bathochromic (red) or hypsochromic (blue) shift of these absorption maxima. In derivatives of 2-hydroxy naphthaldehyde, the position of the main absorption band can vary significantly depending on the nature of the substituents, with electron-withdrawing groups generally causing a red shift. rsc.orgrsc.org

The electronic absorption spectra of naphthalimide derivatives, which are structurally related to dicarboxylic acid derivatives, typically show a broad absorption band in the visible range that is assigned to a π-π* transition of the naphthalimide moiety. chemicalbook.com It is expected that this compound would also display characteristic absorption bands related to the π-electron system of the naphthalene ring, perturbed by the two aldehyde groups.

| Compound | Solvent | Absorption Maximum (λmax) |

|---|---|---|

| 1-Naphthaldehyde | CH₂Cl₂ | ~245 nm, ~310 nm |

| 2-Hydroxy-1-naphthaldehyde derivative (N4) | DMSO:H₂O | 382 nm |

| 2-Hydroxy-1-naphthaldehyde derivative (N5, with -NO₂) | DMSO:H₂O | 455 nm |

Data for related naphthaldehyde derivatives. researchgate.netrsc.org

Luminescence Quantum Yields and Lifetimes

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The fluorescence lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state. These two parameters are crucial for characterizing the emissive properties of a fluorophore.

While specific data for this compound are not available, studies on various naphthalene derivatives provide a range of typical values. Naphthalene itself has a quantum yield of 0.23 in cyclohexane. niscpr.res.in Naphthalimide derivatives are known for their high fluorescence quantum yields, which can be tuned by the introduction of different substituents. researchgate.net For example, a naphthalic anhydride (B1165640) derivative, 6-(4-benzyl-piperazin-1-yl)benzo[de]isochromene-1,3-dione, exhibits a high quantum yield in less polar solvents. researchgate.net The fluorescence lifetimes of naphthalene derivatives also vary, with values for some 4-substituted 1,8-naphthalimides being around 7 ns in nonpolar solvents. researchgate.net In contrast, some donor-acceptor 1-naphthalenecarbonitrile derivatives show lifetimes ranging from 0.53 ns to 16.9 ns depending on the isomer. acs.org

| Compound | Solvent | Quantum Yield (Φf) | Lifetime (τ) |

|---|---|---|---|

| Naphthalene | Cyclohexane | 0.23 | - |

| 4-(6-piperidinyl-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid | Nonpolar solvents | - | ~7 ns |

| 3-dimethylamino-1-naphthalenecarbonitrile | Toluene | 0.82 | 16.9 ns |

| 4-(1-piperidinyl)-1-naphthalenecarbonitrile | Toluene | <0.05 | 0.53 ns |

Data for related naphthalene derivatives to illustrate typical ranges. niscpr.res.inresearchgate.netacs.org

Theoretical and Computational Studies of Naphthalene 1,7 Dicarbaldehyde

Quantum Chemical Calculations (DFT, TD-DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are powerful tools for investigating the molecular and electronic properties of compounds like naphthalene-1,7-dicarbaldehyde. worldscientific.comtechscience.com These computational methods allow for the prediction and analysis of various characteristics, providing insights that complement experimental findings.

DFT is employed to determine the ground-state electronic structure, optimized geometry, and other molecular parameters. researchgate.net Functionals such as B3LYP and PBE0 are commonly used for these calculations. techscience.com TD-DFT, on the other hand, is utilized to study the excited-state properties, including the prediction of electronic absorption spectra. worldscientific.comacs.org The choice of functional and basis set, such as 6-31G(d,p) or aug-cc-pVDZ, is crucial for obtaining accurate results. researchgate.netacs.org

Electronic Structure Analysis (HOMO-LUMO Energy Gaps)

A key aspect of electronic structure analysis is the determination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the resulting energy gap. irjweb.com This gap is a critical parameter that influences the molecule's kinetic stability, chemical reactivity, and optical properties. scirp.org A smaller HOMO-LUMO gap generally indicates higher chemical reactivity and easier electronic excitation. researchgate.net

The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its electron-accepting capability. scirp.org For naphthalene (B1677914) and its derivatives, the molecular orbital densities in both HOMO and LUMO are typically delocalized along the carbon-carbon backbone of the naphthalene ring. researchgate.net The introduction of substituent groups, such as the dicarbaldehyde groups in this compound, can influence the HOMO and LUMO energy levels and thus the energy gap. For instance, studies on related diaminonaphthalene molecules have shown that electron-donating groups can lead to a decrease in the energy gap, making the molecule easier to oxidize. researchgate.net

The energy gap can be calculated using DFT methods, often with the B3LYP functional. researchgate.net For the parent naphthalene molecule, the calculated HOMO-LUMO gap is around 4.821 eV, which shows reasonable agreement with experimental values. researchgate.net The energy gap for this compound would be influenced by the electron-withdrawing nature of the aldehyde groups.

| Molecule | Method/Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| Naphthalene | DFT/aug-cc-pVQZ | -6.13 | -1.38 | 4.75 samipubco.com |

| Naphthalene | DFT-B3LYP/6-31G(d,p) | - | - | 4.821 researchgate.net |

| Quinoline | DFT/6-31+G(d,p) | -6.646 | -1.816 | 4.83 scirp.org |

Prediction of Spectroscopic Properties

Time-dependent density functional theory (TD-DFT) is a widely used method for predicting the electronic absorption spectra of molecules. worldscientific.comacs.org By calculating the excitation energies and oscillator strengths, TD-DFT can provide a theoretical UV-Vis spectrum that can be compared with experimental data. scirp.orgrsc.org This comparison helps in the assignment of electronic transitions observed in the experimental spectrum. researchgate.net

The accuracy of TD-DFT predictions depends on the choice of the functional and basis set. acs.org For instance, studies on naphthalene-containing dyes have shown that TD-DFT calculations can accurately reproduce experimental absorption spectra, allowing for a detailed assignment of the spectral features. researchgate.net The calculations can also account for the effects of solvent on the spectroscopic properties by using models like the Polarizable Continuum Model (PCM). niscpr.res.in

In addition to UV-Vis spectra, DFT calculations can also be used to predict vibrational frequencies. researchgate.net The calculated harmonic vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra to aid in the structural elucidation of the molecule. researchgate.net

Molecular Dynamics Simulations

For related systems, such as benzenedicarboxylic acids, MD simulations have been used to investigate their self-assembly into ordered supramolecular structures. acs.org These simulations can reveal the role of factors like hydrogen bonding in directing the assembly process. acs.org In the context of naphthalene derivatives, MD simulations could be employed to study the aggregation behavior of this compound molecules, their interaction with solvents, or their conformational flexibility.

Reaction Mechanism Elucidation

Computational methods, particularly DFT, are instrumental in elucidating reaction mechanisms. While specific studies on the reaction mechanisms involving this compound are not detailed in the provided search results, research on related naphthalene derivatives demonstrates the utility of these theoretical approaches. For example, the reaction of naphthalene with hydroxyl radicals has been investigated, with proposed mechanisms for the formation of various oxygenated products. researchgate.net

DFT calculations can be used to map out the potential energy surface of a reaction, identifying transition states and intermediates. This allows for the determination of activation energies and reaction pathways, providing a deeper understanding of the reaction kinetics and thermodynamics. For instance, in the aminolysis of naphthalenetetracarboxylic dianhydride, DFT calculations have shown that a concerted mechanism is more favorable than a stepwise one. researchgate.net

Structure-Property Relationship Investigations

Understanding the relationship between the molecular structure and the resulting properties is a fundamental goal in chemistry. Computational studies play a crucial role in establishing these relationships for compounds like this compound.

For example, in a study of a polyimide containing a naphthalene moiety, the rigid naphthalene ring and intermolecular hydrogen bonding were found to result in compact chain packing, leading to superior barrier properties against water vapor and oxygen. researchgate.netmdpi.com This highlights how the inherent structural characteristics of the naphthalene unit can be leveraged to design materials with specific functionalities.

Advanced Applications of Naphthalene 1,7 Dicarbaldehyde Based Materials

Catalytic Applications

Electrocatalysis, particularly Oxygen Reduction Reaction (ORR)

There is no specific research available demonstrating the use of materials derived from Naphthalene-1,7-dicarbaldehyde as electrocatalysts for the Oxygen Reduction Reaction (ORR). The field of metal-free ORR electrocatalysts has explored other related structures. For instance, covalent organic frameworks (COFs) based on naphthalene (B1677914) diimide (NDI) have been synthesized and shown to act as efficient electrocatalysts for oxygen reduction in alkaline conditions. These NDI-based COFs leverage the electron-accepting nature of the diimide core to facilitate the reaction, but they are not synthesized from this compound. The development of effective ORR catalysts is a critical area of research for fuel cells and metal-air batteries.

Heterogeneous Catalysis

The use of this compound to construct materials for heterogeneous catalysis is not documented in available literature. Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, is crucial for industrial chemical production. Porous crystalline materials like Metal-Organic Frameworks (MOFs) and COFs are often explored for these applications due to their high surface area and tunable structures. While MOFs based on linkers like naphthalene dicarboxylate have been investigated for catalytic activities, specific examples using the 1,7-dicarbaldehyde linker could not be found.

Gas Separation and Adsorption Materials

No data exists on gas separation or adsorption properties of materials synthesized from this compound. Research in this area focuses on other naphthalene-based porous materials. For example, nickel-based MOFs using naphthalene dicarboxylic acid have been incorporated into polycarbonate membranes to improve the separation of gases like CO2 and H2. Similarly, polyimides derived from diamino-naphthalene isomers have been developed for gas separation membranes. The performance of such materials depends on creating specific pore sizes and chemical environments to selectively interact with different gas molecules.

Chemical Sensing and Biosensing Platforms

There are no specific reports on chemical or biosensing platforms built from this compound. However, the general class of naphthalene-based frameworks is active in this field. Zirconium-based MOFs constructed from various naphthalene-based linkers have been employed as fluorescent sensors for detecting metal ions and other small molecules. The intrinsic fluorescence of the naphthalene moiety is often exploited in these sensing applications. The development of sensors relies on creating a specific interaction between the target analyte and the material, which then produces a detectable signal.

Electronic Materials and Charge Transport

Information regarding the electronic properties or charge transport capabilities of polymers or frameworks derived from this compound is not available. Research into naphthalene-based electronic materials has largely concentrated on naphthalenediimides (NDIs). NDI-based MOFs and polymers are known for their redox activity and carrier mobility, making them candidates for various electronic applications. The charge transport in such organic materials is fundamental to their performance in devices like transistors and solar cells.

Energy Storage Applications (e.g., Battery Materials)

The application of this compound derivatives in energy storage is not documented. In contrast, other naphthalene-based organic materials have been explored extensively. Sodium naphthalene dicarboxylate, for example, has been studied as a potential anode material for sodium-ion batteries. Furthermore, air-stable naphthalene derivatives have been reported as promising redox-active molecules for aqueous organic flow batteries. Covalent organic frameworks are also being generally investigated for energy storage applications, including batteries and supercapacitors, due to their porous and highly conjugated structures.

While this compound is a known chemical compound, its utility as a building block for the advanced functional materials specified in this article's scope is not supported by current scientific literature. Research and development in high-performance materials based on naphthalene have predominantly utilized other isomers and derivatives, such as dicarboxylic acids and diimides, which have demonstrated significant potential in catalysis, separation, sensing, and energy applications. Future research may yet uncover applications for materials derived from this compound.

Molecular Storage and Delivery Systems

Following a comprehensive review of publicly available scientific literature and research databases, there are no specific studies or detailed research findings on the application of materials derived from This compound in the field of molecular storage and delivery systems.

The current body of research on porous materials for these applications, such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs), extensively utilizes other isomers of naphthalene-based linkers. These include, but are not limited to, derivatives of:

Naphthalene-1,4-dicarboxylic acid acs.org

Naphthalene-2,6-dicarboxylic acid

Naphthalene-1,8-dicarboxylate bohrium.com

Naphthalenediimides acs.orgresearchgate.net

These related compounds have shown promise in the development of materials for gas storage, separation, and the encapsulation and controlled release of guest molecules. researchgate.netnih.govgoogle.com For instance, frameworks built from naphthalenedicarboxylates have been investigated for their tunable porosity and selective intake of guest molecules. researchgate.net Similarly, naphthalenediimide-based MOFs have been explored for various applications, including gas storage and as cathode materials in lithium-ion batteries, where their performance is influenced by the material's porosity. acs.orgresearchgate.net

However, specific data regarding the synthesis of porous polymers or frameworks using This compound as the primary building block for molecular storage or delivery applications, including any corresponding data tables on guest uptake, storage capacity, or release kinetics, are not present in the reviewed literature. Research in host-guest chemistry and the development of porous materials is vast, but it appears that the This compound isomer has not been a focus of these investigations to date. frontiersin.orgthno.org

Therefore, a detailed discussion, including research findings and data tables on the molecular storage and delivery applications of This compound-based materials , cannot be provided.

Naphthalene 1,7 Dicarbaldehyde in Analytical Chemistry

Derivatization Reagent for Chromatographic Separations

Derivatization is a common practice in chromatography to enhance the detectability and improve the separation of analytes. Reagents like Naphthalene-2,3-dicarboxaldehyde are frequently used to introduce a fluorescent tag to primary amines, such as amino acids, allowing for highly sensitive detection. researchgate.net Theoretically, Naphthalene-1,7-dicarbaldehyde could potentially react with primary amines to form derivatives suitable for chromatographic analysis. However, no studies demonstrating this application have been found.

Enantiomer Separation Methodologies

The separation of enantiomers is crucial in pharmaceutical and biological analysis. Chiral derivatization, where a chiral reagent reacts with the enantiomeric mixture to form diastereomers, is a widely used strategy. These diastereomers can then be separated on a non-chiral stationary phase. While various chiral derivatizing agents are known, there is no evidence in the scientific literature of this compound being employed for this purpose.

Chemiluminescence Applications

Chemiluminescence is the emission of light as a result of a chemical reaction. Naphthalene (B1677914) derivatives are known to be involved in chemiluminescent reactions, often used for highly sensitive detection in analytical assays. academicjournals.org For instance, luminol (B1675438) and its analogues, which can include naphthalene structures, are classic examples of chemiluminescent reagents. However, no research has been published detailing any chemiluminescent properties or applications of this compound.

Future Research Directions and Perspectives for Naphthalene 1,7 Dicarbaldehyde

Integration into Multifunctional Materials

The bifunctional nature of Naphthalene-1,7-dicarbaldehyde, characterized by two reactive aldehyde groups on a rigid aromatic naphthalene (B1677914) core, makes it an ideal candidate as a molecular linker or monomer for constructing advanced polymeric materials. Future research will likely focus on incorporating this molecule into several classes of functional materials:

Covalent Organic Frameworks (COFs): The aldehyde groups can undergo condensation reactions, particularly Schiff-base reactions with multi-amine linkers, to form crystalline, porous COFs. nih.govresearchgate.net Research into other naphthalene dialdehydes has shown that these materials exhibit high surface areas and ordered pore structures, making them suitable for gas storage, separation, and catalysis. researchgate.netrsc.orgrsc.org For instance, COFs synthesized from 2,3-dihydroxynaphthalene-1,4-dicarbaldehyde (B34723) have been investigated as high-performance supercapacitors. nih.gov The specific geometry of the 1,7-isomer is expected to yield COFs with unique topologies and pore environments, potentially leading to novel functions in chemical sensing or asymmetric catalysis.

Metal-Organic Frameworks (MOFs): While dicarboxylates are more common linkers for MOFs, dicarbaldehydes can be functionalized or used in post-synthetic modification to introduce new properties. researchgate.netmdpi.com MOFs based on naphthalene dicarboxylate or naphthalenediimide linkers are known for their luminescence, photochromic, and electrochromic properties. researchgate.netresearchgate.net Future work could explore the conversion of this compound to its corresponding dicarboxylic acid or other derivatives to synthesize MOFs with tailored electronic and optical characteristics for applications in sensors and smart devices. acs.orgnih.gov

High-Performance Polymers: Naphthalene derivatives are used to produce advanced polymers with enhanced thermal stability and mechanical properties. numberanalytics.commdpi.com For example, naphthalene dicarboxylic acids are used as monomers for heat-resistant and high-barrier copolyesters. The rigidity of the naphthalene unit in this compound can be exploited to synthesize novel polyesters, polyamides, and polyimines with superior performance profiles for the packaging and electronics industries. numberanalytics.com

Table 1: Potential Applications of Materials Derived from Naphthalene Dialdehyde (B1249045) Isomers

| Material Class | Naphthalene Linker Isomer | Potential Application | Supporting Evidence |

|---|---|---|---|

| Covalent Organic Frameworks (COFs) | 2,3-dihydroxy-1,4-dicarbaldehyde | Supercapacitors | nih.gov |

| 2,6-dihydroxynaphthalene-1,5-dicarbaldehyde | Energy Storage, Gas Adsorption | researchgate.net | |

| Metal-Organic Frameworks (MOFs) | Naphthalene dicarboxylates | Luminescence, Sensing, Gas Storage | researchgate.netnih.gov |

| Naphthalenediimides | Photochromism, Electrochromism | researchgate.net |

Exploration of Novel Reaction Pathways

The two aldehyde groups of this compound are gateways to a rich variety of chemical transformations. While standard aldehyde chemistry is applicable, the unique spatial arrangement of the functional groups on the naphthalene core opens avenues for discovering novel reaction pathways and synthesizing complex molecular architectures.

Future research directions include:

Multi-component Reactions: The dialdehyde functionality is perfectly suited for complex, one-pot multi-component reactions to rapidly build molecular diversity. This could lead to the efficient synthesis of novel heterocyclic systems and macrocycles.

Intramolecular vs. Intermolecular Reactions: The distance and orientation between the 1- and 7-aldehyde groups are insufficient to favor intramolecular reactions like the Cannizzaro reaction observed in the 1,8-isomer. This distinction makes the 1,7-isomer a more reliable building block for linear polymerization and predictable intermolecular condensations.

Tandem/Cascade Reactions: The naphthalene core can be further functionalized through electrophilic aromatic substitution, while the aldehyde groups can undergo subsequent transformations. numberanalytics.com This allows for the design of sophisticated cascade reactions, where multiple bonds are formed in a single, efficient sequence. For instance, a reaction could be designed that first involves a condensation at the aldehyde positions, followed by a cyclization reaction involving the naphthalene ring. rsc.org

Synthesis of Novel Porphyrinoids: Dialdehydes are key precursors in the synthesis of porphyrins and related macrocycles. The specific geometry of this compound could be used to create novel "naphthiporphyrins," which have unique electronic and coordination properties due to the fused aromatic system. acs.org

Advanced Computational Modeling for Predictive Design

Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for accelerating the discovery and design of new molecules and materials. For this compound, computational modeling can provide critical insights where experimental data is lacking and guide future research efforts.

Key areas for computational investigation include:

Predicting Material Properties: DFT calculations can be used to model the structures of COFs and polymers derived from this compound. These models can predict key properties such as pore size, surface area, electronic band gap, and gas adsorption capabilities, allowing for the in silico screening of materials for specific applications like carbon capture or semiconductor devices. acs.orgrsc.orgbohrium.com